molecular formula C12H14ClN5OS2 B11403122 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11403122
M. Wt: 343.9 g/mol
InChI Key: LVCHGGCDXDJZIR-UHFFFAOYSA-N
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Description

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, an ethyl-substituted thiadiazole ring, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with a suitable chlorinating agent, such as phosphorus oxychloride, under reflux conditions.

    Pyrimidine Ring Formation: The thiadiazole intermediate is then reacted with a pyrimidine derivative, such as 2-chloro-4,6-dimethoxypyrimidine, in the presence of a base like sodium hydride to form the pyrimidine ring.

    Introduction of the Propylsulfanyl Group: The resulting compound is then treated with propylthiol in the presence of a suitable catalyst, such as triethylamine, to introduce the propylsulfanyl group.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxylic acid

Uniqueness

The uniqueness of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl-substituted thiadiazole ring and the propylsulfanyl group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C12H14ClN5OS2

Molecular Weight

343.9 g/mol

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5OS2/c1-3-5-20-11-14-6-7(13)9(15-11)10(19)16-12-18-17-8(4-2)21-12/h6H,3-5H2,1-2H3,(H,16,18,19)

InChI Key

LVCHGGCDXDJZIR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)CC)Cl

Origin of Product

United States

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